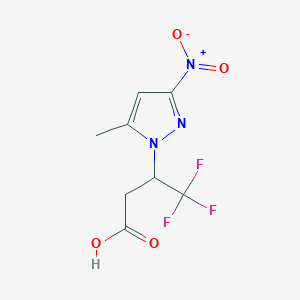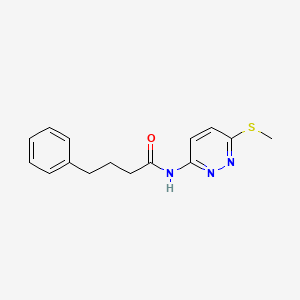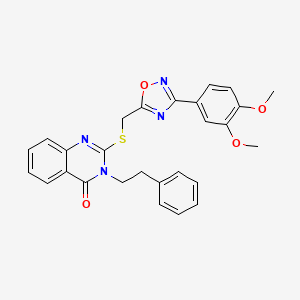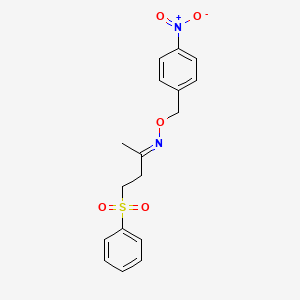![molecular formula C14H17ClN2O B2644322 N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide CAS No. 2411278-15-2](/img/structure/B2644322.png)
N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide, also known as CMY-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CMY-2 is a member of the ynamide family, which is a class of compounds known for their unique chemical properties and diverse biological activities. In
作用机制
The mechanism of action of N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide is not fully understood, but it is believed to involve the inhibition of protein synthesis. N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide has been shown to bind to the ribosome, which is the site of protein synthesis in cells. This binding results in the inhibition of protein synthesis, which can lead to cell death.
Biochemical and Physiological Effects
N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and cancer cells. N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide has also been found to induce apoptosis, which is a form of programmed cell death. Additionally, N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide has been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide in lab experiments is its broad spectrum of activity. It has been shown to be effective against a wide range of bacteria, fungi, and cancer cells. Additionally, N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide has been found to have low toxicity, which makes it a safer alternative to other compounds with similar activity.
One of the limitations of using N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide in lab experiments is its limited solubility in water. This can make it difficult to use in certain experiments. Additionally, N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide has not been extensively studied in vivo, which limits our understanding of its potential applications in living organisms.
未来方向
There are a number of future directions for research on N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide. One area of research could be the development of new antibiotics based on the structure of N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide. Another area of research could be the development of new antifungal and antiviral drugs based on the activity of N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide. Additionally, more research is needed to understand the mechanism of action of N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide and its potential applications in living organisms.
合成方法
The synthesis of N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide involves the reaction of 3-chloro-N-methylaniline with ethyl propiolate in the presence of a palladium catalyst. The resulting product is then reacted with N-methyl-2-butyne-1,4-diamine to yield N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide. This synthesis method has been optimized to yield high purity N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide with a good yield.
科学研究应用
N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide has been found to have a wide range of potential applications in scientific research. It has been shown to have antibacterial properties, which makes it a promising candidate for the development of new antibiotics. N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide has also been found to have antitumor properties, which makes it a potential candidate for cancer research. Additionally, N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide has been found to have antifungal and antiviral properties, which makes it a potential candidate for the development of new antifungal and antiviral drugs.
属性
IUPAC Name |
N-[2-(3-chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-4-6-14(18)17(3)10-9-16(2)13-8-5-7-12(15)11-13/h5,7-8,11H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOKNYDMPXBXNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(C)CCN(C)C1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,3-benzodioxol-5-ylcarbonyl)-7'-chloro-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B2644239.png)
![5-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxybenzamide](/img/structure/B2644240.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2644241.png)

![methyl 4-methoxy-3-{[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}benzoate](/img/structure/B2644246.png)
![Methyl 6-isopropyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2644247.png)


![9-Bromo-2-(4-methylphenyl)-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2644250.png)


![2-((3-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2644255.png)

